molecular formula C5H12O4S B1361071 1-Methoxypropan-2-yl methanesulfonate CAS No. 24590-51-0

1-Methoxypropan-2-yl methanesulfonate

Cat. No.: B1361071
CAS No.: 24590-51-0
M. Wt: 168.21 g/mol
InChI Key: OFLUAKABUQZNOY-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl methanesulfonate is an organic compound with the chemical formula C5H12O4S. It is commonly used as an intermediate in organic synthesis and as a reagent in various chemical reactions. This compound is known for its ability to act as a leaving group in substitution reactions, making it valuable in the synthesis of other organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl methanesulfonate can be synthesized through the reaction of 1-methoxypropan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypropan-2-yl methanesulfonate primarily undergoes substitution reactions due to its excellent leaving group properties. It can participate in nucleophilic substitution reactions (S_N2) where it is replaced by a nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Conditions: These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium iodide, the product is 1-methoxypropan-2-yl iodide.

Scientific Research Applications

1-Methoxypropan-2-yl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drug molecules.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl methanesulfonate involves its role as a leaving group in substitution reactions. When it reacts with a nucleophile, the methanesulfonate group is displaced, allowing the nucleophile to attach to the carbon atom. This process is facilitated by the stability of the methanesulfonate anion formed during the reaction.

Comparison with Similar Compounds

    1-Methoxypropan-2-yl chloride: Similar in structure but with a chloride leaving group.

    1-Methoxypropan-2-yl bromide: Similar in structure but with a bromide leaving group.

    1-Methoxypropan-2-yl tosylate: Similar in structure but with a tosylate leaving group.

Uniqueness: 1-Methoxypropan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which provides better stability and reactivity compared to halides. This makes it a preferred reagent in certain synthetic applications where a strong leaving group is required.

Properties

IUPAC Name

1-methoxypropan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUAKABUQZNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24590-51-0
Record name 1-Methoxy-2-propanol methanesulfonate
Source ChemIDplus
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Record name 2-Propanol, methanesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxypropan-2-yl methanesulfonate
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Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (2.86 ml, 36.9 mmol) was added dropwise to an ice-cooled solution of 1-methoxy-2-propanol (3 ml, 30.7 mmol) and triethylamine (10.27 ml, 73.7 mmol) in dichloromethane (150 ml), and the reaction stirred at room temperature for 18 hours. The mixture was washed with water, then 2M hydrochloric acid, dried (MgSO4) and evaporated under reduced pressure to give the title compound as a yellow oil, 5.24 g.
Quantity
2.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10.27 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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